5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core. Its structure features:
- A 4-benzylpiperazine moiety linked to a 4-methoxyphenyl group via a methylene bridge.
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-17-25-24-29(26-17)23(30)22(32-24)21(19-8-10-20(31-2)11-9-19)28-14-12-27(13-15-28)16-18-6-4-3-5-7-18/h3-11,21,30H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCZZVYCTJGVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties, as well as its mechanism of action and structure-activity relationships.
Chemical Structure
The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for various pharmacological activities. The presence of the benzylpiperazine and methoxyphenyl groups enhances its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. In a study evaluating the activity of various thiazolo compounds against multiple human cancer cell lines, it was found that 5-substituted thiazolo derivatives demonstrated potent activity specifically against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .
Table 1: Anticancer Activity of Thiazolo Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | Renal Cancer | 0.45 |
| 5-Ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | Breast Cancer | 0.38 |
| 5-(substituted) derivatives | Melanoma | 0.50 |
These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.
Antimicrobial and Antifungal Activity
The compound's potential as an antimicrobial agent has also been investigated. Studies on various 1,2,4-triazole derivatives have shown promising antimicrobial and antifungal activities. Specifically, derivatives containing the triazole moiety were tested against common pathogens such as Staphylococcus aureus and Candida albicans, with some exhibiting effective inhibition at low concentrations .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 |
| 5-(1H-tetrazole-1-il)methyl-4H-1,2,4-triazole | Candida albicans | 8 |
The biological activities of thiazolo[3,2-b][1,2,4]triazoles are often attributed to their ability to interact with specific cellular targets. For instance:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or by inhibiting key survival pathways.
- Antimicrobial Mechanism : The mechanism may involve disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.
Case Studies
A notable case study involved the evaluation of a related compound in a clinical setting where it was administered to patients with advanced melanoma. The results indicated a significant reduction in tumor size in several patients after treatment with a regimen including this class of compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
The 1,2,4-triazole scaffold is well-known for its antimicrobial properties. Compounds containing this moiety have shown significant activity against a range of pathogens:
- Antifungal Properties : Research indicates that derivatives of 1,2,4-triazoles exhibit potent antifungal activity. For instance, compounds with the triazole ring have been reported to outperform traditional antifungal agents like azoles and amphotericin B against various fungal strains such as Candida albicans and Aspergillus niger .
- Antibacterial Activity : The incorporation of the thiazole and triazole rings has been associated with enhanced antibacterial efficacy. Studies have demonstrated that certain derivatives exhibit remarkable activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The structure-function relationship (SAR) studies indicate that modifications to the benzyl and piperazine moieties can significantly influence potency.
2. Neuropharmacological Applications
The benzylpiperazine moiety is recognized for its psychoactive properties. Compounds similar to the target compound have been investigated for their potential as:
- Antidepressants : Some derivatives exhibit serotonin receptor antagonism, which may contribute to antidepressant effects. The modulation of neurotransmitter systems makes these compounds candidates for further exploration in treating mood disorders .
- Anxiolytics : Similar structures have shown promise in reducing anxiety symptoms in preclinical models, suggesting potential applications in anxiety disorder treatments.
Material Science Applications
1. Supramolecular Chemistry
The ability of 5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol to form hydrogen bonds allows it to participate in supramolecular assemblies. This characteristic can be leveraged in:
- Nanomaterials : The compound can be used as a building block for nanostructured materials due to its ability to form stable networks through hydrogen bonding interactions. Such materials have applications in drug delivery systems and biosensors .
Case Studies
Case Study 1: Antifungal Activity Evaluation
A recent study evaluated a series of 1,2,4-triazole derivatives for antifungal activity against Candida albicans. The results indicated that modifications at the piperazine position significantly enhanced antifungal potency compared to standard treatments. The most effective compound showed an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL .
Case Study 2: Neuropharmacological Screening
In a neuropharmacological study assessing the anxiolytic effects of various benzylpiperazine derivatives, one compound closely related to the target structure exhibited significant reductions in anxiety-like behavior in rodent models. This was attributed to its action on GABA-A receptors .
Comparison with Similar Compounds
5-[(4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Structural Differences : The 4-benzylpiperazine group in the target compound is replaced with 4-methylpiperazine .
- The methylpiperazine variant may exhibit reduced metabolic stability due to fewer aromatic interactions .
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Structural Differences :
- 3-Chlorophenyl substituent on the piperazine ring.
- 4-ethoxy-3-methoxyphenyl group instead of 4-methoxyphenyl.
- Ethoxy and methoxy groups may alter solubility and metabolic pathways .
(5Z)-5-([3-(4-Butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one
- Structural Differences :
- A pyrazole-methylidene group replaces the benzhydrylpiperazine moiety.
- Butoxy-2-methylphenyl substituent.
- Implications :
Comparative Data Table
Key Findings from Research
Role of Piperazine Modifications :
- Benzylpiperazine derivatives (e.g., target compound) are often associated with CNS activity due to their ability to interact with serotonin or dopamine receptors .
- Substituting benzyl with methyl or chloroaryl groups alters metabolic stability and selectivity .
Impact of Aromatic Substituents :
- Methoxyphenyl groups improve solubility via hydrogen bonding, whereas chlorophenyl or benzyl groups enhance lipophilicity .
Synthetic Challenges :
- Thiazolo-triazole derivatives require strict inert conditions (e.g., nitrogen atmosphere) and extended reaction times (24–48 hours) for optimal yields .
Q & A
Q. What advanced spectroscopic techniques elucidate degradation pathways?
- LC-MS/MS : Identify hydrolytic (pH-dependent) or oxidative (ROS-mediated) degradation products .
- Stress testing : Expose to 40°C/75% RH for 4 weeks to simulate stability .
- NMR stability studies : Track methoxy group hydrolysis under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
